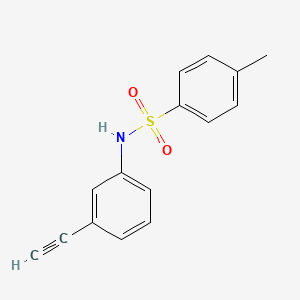

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide

Description

N-(3-Ethynylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 3-ethynylphenyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The ethynyl group may enhance π-orbital interactions, influencing reactivity and binding affinities in biological systems .

Properties

IUPAC Name |

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h1,4-11,16H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJMAWITDKNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethynylaniline and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-ethynylaniline is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing advanced purification techniques, such as column chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity. The sulfonamide moiety mimics p-amino benzoic acid, which is essential for bacterial folate synthesis, thereby inhibiting bacterial growth. Studies have indicated that this compound can inhibit specific enzymes involved in bacterial metabolism, making it a candidate for antibiotic development.

Cancer Therapeutics

Research suggests that compounds with ethynyl groups can modulate biological pathways related to cancer and inflammation. N-(3-ethynylphenyl)-4-methylbenzenesulfonamide has shown promise in inhibiting cancer cell proliferation, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to explore the applications of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide in clinical settings:

- Antibacterial Efficacy : A study conducted at a university hospital demonstrated the compound's effectiveness against various bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Proliferation : In vitro studies at a cancer research institute assessed the impact of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide on human cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Receptor Antagonism: It can bind to receptors and block their activation by natural ligands, thereby modulating cellular signaling pathways.

Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Sulfonamide Derivatives

Antimicrobial Activity

- Compound 5a : Exhibited broad-spectrum activity against E. coli (MIC = 9.22 ± 0.70 µg/mL) and B. subtilis, comparable to ciprofloxacin (MIC = 8.01 ± 0.12 µg/mL) .

- N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide : Demonstrated efficacy against Gram-positive and Gram-negative bacteria via disc diffusion assays .

- Parent sulfonamide 3 : Inactive against S. typhi but moderately active against E. coli .

Enzyme Inhibition

- Lipoxygenase Inhibition : Compounds 5c and 5e showed IC₅₀ values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively, though weaker than the reference Baicalein (22.41 ± 1.3 mM) .

Structural and Crystallographic Insights

- Crystal Packing : In N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, intramolecular N–H⋯Br and intermolecular N–H⋯O hydrogen bonds stabilize a 3D network, critical for solid-state stability .

- Dihedral Angles: In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a dihedral angle of 45.86° between benzene rings and pyramidal geometry at nitrogen atoms influence conformational flexibility .

Key Research Findings and Implications

- Substituent Position Matters : Meta-substituted derivatives (e.g., 4k , 4m ) often exhibit distinct activity compared to para-substituted analogs due to altered electronic and steric environments .

- Hydrogen Bonding : Sulfonamide NH groups frequently participate in hydrogen bonding, affecting solubility and target interactions .

Biological Activity

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(3-ethynylphenyl)-4-methylbenzenesulfonamide is characterized by the following structural features:

- Ethynyl Group : Contributes to the compound's reactivity and biological interactions.

- Benzenesulfonamide Moiety : Known for its role in various biological activities, including inhibition of specific enzymes.

The compound has been synthesized with a yield of approximately 94%, indicating its feasibility for further research and application in biological studies .

The biological activity of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Sphingosine Kinase (SK) :

-

Antimicrobial Activity :

- Sulfonamides have historically been used for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections, although specific data on N-(3-ethynylphenyl)-4-methylbenzenesulfonamide is limited.

-

Anti-inflammatory Effects :

- Compounds with similar structures have shown anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

A study focused on various sulfonamide derivatives, including N-(3-ethynylphenyl)-4-methylbenzenesulfonamide, demonstrated significant anticancer activity against different cancer cell lines. The results indicated that this compound could inhibit cell proliferation and induce apoptosis in vitro. The mechanism was linked to the modulation of sphingolipid metabolism, where the compound acted as an SK inhibitor .

Enantioselective Synthesis

Recent advancements in synthetic methodologies have allowed for the enantioselective synthesis of N-(3-ethynylphenyl)-4-methylbenzenesulfonamide. This process enhances the biological activity by producing specific stereoisomers that may exhibit different potencies and selectivities in biological assays .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.